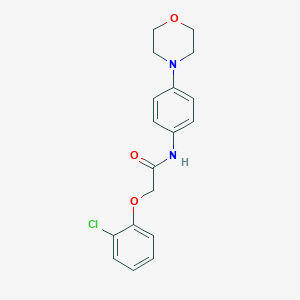

![molecular formula C18H20ClN3O B504654 4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-87-1](/img/structure/B504654.png)

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is a carboxylic acid amide containing an N-methylpiperazine fragment . It is synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .

Synthesis Analysis

The synthesis of “this compound” involves reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . This compound has been used in the synthesis of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis

“this compound” reacts with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Scientific Research Applications

DNA Binding Properties

One prominent application is related to the binding of similar compounds to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. These compounds, like Hoechst 33258 and its analogues, demonstrate strong binding to DNA and are utilized in fluorescence microscopy for chromosome and nuclear staining, flow cytometry, and other cell biology applications. Their utility extends to serving as models for studying DNA sequence recognition and binding, highlighting their importance in rational drug design and understanding the molecular basis of DNA interactions (Issar & Kakkar, 2013).

Medicinal Chemistry

The compound's chemical structure shares similarities with other pharmacologically active benzamide derivatives, indicating its potential in drug discovery. Benzamide derivatives are explored for their therapeutic properties, including antipsychotic activities, as demonstrated by compounds like JL13, which shows promise as an atypical antipsychotic drug (Bruhwyler et al., 1997). Further, N-phenylpiperazine derivatives, a category to which our compound closely relates, have reached late-stage clinical trials for treating CNS disorders, showcasing the molecular template’s druglikeness and versatility across therapeutic fields (Maia et al., 2012).

Environmental Science

Research on similar compounds, such as advanced oxidation processes for degrading environmental contaminants, provides insights into the ecological impact and biodegradation pathways of benzamide derivatives. These studies are crucial for understanding the environmental fate of such compounds and developing strategies for mitigating their presence in ecosystems (Qutob et al., 2022).

Future Directions

properties

IUPAC Name |

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQFRFSYKOBEOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B504574.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B504575.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B504576.png)

![4-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B504577.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B504580.png)

![4-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B504581.png)

![2-bromo-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B504582.png)

![4-cyano-2-fluoro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B504584.png)

![ethyl (1Z)-N-[5-(aminocarbonyl)-1H-imidazol-4-yl]ethanimidoate](/img/structure/B504591.png)

![6-tert-butyl-2-({[(2-furylmethyl)amino]acetyl}amino)-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B504594.png)